1-(4-Ethylphenyl)-2-(methylthio)ethan-1-one
Description
1-(4-Ethylphenyl)-2-(methylthio)ethan-1-one is a ketone derivative featuring a 4-ethylphenyl group at the 1-position and a methylthio (-SCH₃) group at the 2-position.
Properties
Molecular Formula |
C11H14OS |
|---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-2-methylsulfanylethanone |
InChI |
InChI=1S/C11H14OS/c1-3-9-4-6-10(7-5-9)11(12)8-13-2/h4-7H,3,8H2,1-2H3 |
InChI Key |
RBFYRIYNLYBWRB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CSC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)-2-(methylthio)ethan-1-one typically involves the reaction of 4-ethylacetophenone with methylthiol in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of 1-(4-Ethylphenyl)-2-(methylthio)ethan-1-one may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered for more efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethylphenyl)-2-(methylthio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Ethylphenyl)-2-(methylthio)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)-2-(methylthio)ethan-1-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further biochemical reactions, affecting cellular pathways and functions.
Comparison with Similar Compounds
Substituent Effects on Physical and Spectral Properties
The structural variations in analogous compounds significantly influence their physical and spectral characteristics:
Key Observations :
- Electronic Effects : Electron-donating groups (e.g., -OCH₃ in 2h) downfield-shift aromatic protons compared to electron-withdrawing groups (e.g., -Cl in ).
- Methylthio Group : The SCH₃ proton resonance typically appears as a singlet near δ 2.5 ppm, consistent across multiple compounds .
Research Findings and Trends
- Spectroscopic Consistency : Methylthio-containing ketones show predictable NMR and HRMS patterns, aiding in structural confirmation .
- Substituent-Driven Reactivity : Electron-rich aryl groups (e.g., 4-OCH₃) enhance electrophilic aromatic substitution reactivity, whereas electron-deficient groups (e.g., 2,5-Cl₂) favor nucleophilic attacks .
Biological Activity
1-(4-Ethylphenyl)-2-(methylthio)ethan-1-one, also known as a thiazole derivative, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound features a thiazole ring structure, which is known for its ability to interact with various biological targets. The methylthio and ethylphenyl substituents contribute to its unique chemical reactivity and biological profile.
The biological activity of 1-(4-Ethylphenyl)-2-(methylthio)ethan-1-one is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may modulate receptor activity, influencing signal transduction pathways that affect cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that 1-(4-Ethylphenyl)-2-(methylthio)ethan-1-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Several studies have highlighted the compound's anticancer potential. For instance, it has shown cytotoxic effects against various cancer cell lines, including:
- P388 Murine Leukemia Cells : Demonstrated in vitro antitumor activity.
- HCT116 Human Colon Cancer Cells : Induced apoptosis and cell cycle arrest, indicating its potential as a chemotherapeutic agent.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to reduce inflammation markers in cellular models, which could be beneficial in treating inflammatory diseases.
Case Studies
- In Vitro Studies on Cancer Cell Lines :
-
Antimicrobial Efficacy :
- In another investigation, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics .
- Toxicity Assessments :
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
